Cas no 2172622-10-3 (4-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}but-2-ynoic acid)

4-{3-[4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)phenyl]prop-2-enamido}but-2-ynoic acid is a specialized Fmoc-protected amino acid derivative featuring a conjugated alkyne-ene system. Its key structural advantages include the Fmoc group, which provides orthogonal protection for amine functionalities, enabling selective deprotection in peptide synthesis. The alkyne moiety offers versatility for click chemistry applications, such as Cu-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating bioconjugation or labeling. The extended π-conjugation enhances reactivity in cross-coupling or cycloaddition reactions. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and bioorthogonal chemistry, where its stability and selective reactivity are critical. The phenylprop-2-enamido linker further contributes to rigidity and controlled spatial orientation in molecular design.
4-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}but-2-ynoic acid structure
2172622-10-3 structure
Product Name:4-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}but-2-ynoic acid
CAS No:2172622-10-3
MF:C28H22N2O5
MW:466.484687328339
CID:5938855
PubChem ID:165524825
Update Time:2025-06-08

4-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}but-2-ynoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}but-2-ynoic acid
    • EN300-1550744
    • 2172622-10-3
    • 4-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}but-2-ynoic acid
    • Inchi: 1S/C28H22N2O5/c31-26(29-17-5-10-27(32)33)16-13-19-11-14-20(15-12-19)30-28(34)35-18-25-23-8-3-1-6-21(23)22-7-2-4-9-24(22)25/h1-4,6-9,11-16,25H,17-18H2,(H,29,31)(H,30,34)(H,32,33)/b16-13+
    • InChI Key: ZHFMZEKYFZYYGS-DTQAZKPQSA-N
    • SMILES: O(C(NC1C=CC(/C=C/C(NCC#CC(=O)O)=O)=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 466.15287181g/mol
  • Monoisotopic Mass: 466.15287181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 7
  • Complexity: 841
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 105Ų

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Additional information on 4-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}but-2-ynoic acid

Comprehensive Analysis of 4-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}but-2-ynoic acid (CAS No. 2172622-10-3)

The compound 4-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}but-2-ynoic acid (CAS No. 2172622-10-3) is a highly specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and bioconjugation. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) group and a but-2-ynoic acid moiety, makes it invaluable in solid-phase peptide synthesis (SPPS) and click chemistry applications. Researchers are increasingly exploring its role in drug discovery, biomaterials, and proteomics, aligning with the growing demand for precision medicine and targeted therapies.

One of the most searched questions in AI-driven drug development platforms revolves around the optimization of peptide-based therapeutics. Here, CAS No. 2172622-10-3 stands out due to its Fmoc group, which offers temporary protection for amino acids during synthesis, ensuring high yields and minimal side reactions. The compound’s alkyne functional group further enables bioorthogonal reactions, a hot topic in chemical biology. This dual functionality addresses key challenges in biomarker labeling and protein engineering, making it a staple in modern biopharmaceutical research.

In the context of sustainable chemistry, 4-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}but-2-ynoic acid is also gaining attention for its compatibility with green solvents and microwave-assisted synthesis. Laboratories focused on reducing environmental impact often prioritize such compounds, as they align with green chemistry principles while maintaining high efficiency. Additionally, its applications in nanotechnology—particularly in drug delivery systems—are frequently explored in academic and industrial settings, reflecting broader trends in personalized healthcare.

From a structural perspective, the compound’s conjugated double and triple bonds contribute to its stability and reactivity, critical for high-throughput screening workflows. Its phenylprop-2-enamido linker enhances solubility in organic matrices, a feature highly valued in combinatorial chemistry. These attributes explain why CAS No. 2172622-10-3 is frequently cited in patents related to peptide mimetics and enzyme inhibitors, areas dominating biotech innovation discussions.

As the scientific community shifts toward AI-augmented research, tools like machine learning-based retrosynthesis often highlight Fmoc-protected building blocks like this compound. Its predictable reactivity and compatibility with automated synthesizers make it a favorite for lab-scale and industrial production. Furthermore, its role in post-translational modification studies answers pressing questions about protein function and cellular signaling, topics trending in genomics and proteomics forums.

In summary, 4-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}but-2-ynoic acid (CAS No. 2172622-10-3) exemplifies the intersection of traditional organic chemistry and cutting-edge biomedical applications. Its versatility in peptide design, bioconjugation, and materials science ensures its relevance in both academic and commercial spheres, driving advancements in life sciences and therapeutic development.

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